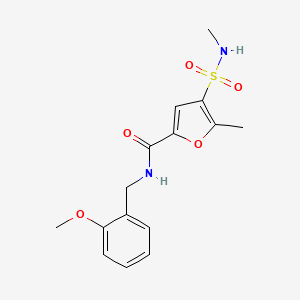
N-(2-methoxybenzyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a drug candidate. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Linker Applications
The compound's derivatives have been utilized as a safety-catch protecting group and linker for solid-phase peptide synthesis, demonstrating stability to trifluoroacetic acid (TFA) and removal under reductive acidolytic conditions (Thennarasu & Liu, 2010). This application underscores its utility in the synthesis of complex molecules, offering a novel approach to peptide chain assembly with enhanced control over the synthesis process.
Enzymatic Biotransformation
A study on enzymatic hydrolysis utilizing animal liver acetone powders explored the resolution of related chemical structures, indicating the potential for specific biotransformation applications (Lendechy et al., 2000). This research highlights the compound's relevance in enantioselective synthesis, leveraging biological catalysts for chemical transformations.
Catalysis in Organic Synthesis
Magnetic nanoparticles functionalized with related carboxybenzyl sulfamic acid derivatives have shown significant catalytic activity in the synthesis of furan-2(5H)-one derivatives, exhibiting high reusability and thermal stability (Khodaei et al., 2018). This application presents a clean, efficient method for producing important organic compounds, emphasizing the role of such derivatives in green chemistry and sustainable industrial processes.
Development of Novel Protecting Groups
The development of novel carboxamide protecting groups based on related structures, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), demonstrates their utility in sensitive chemical syntheses. The SiMB group offers a versatile protection strategy for carboxamide functionalities, capable of being removed under various conditions including mild basic desilylation, acidic, or oxidative conditions (Muranaka et al., 2011). This finding contributes significantly to the field of synthetic organic chemistry, providing a tool for the synthesis of complex molecules with intricate functional group arrangements.
Antiprotozoal Activity
Research into dicationic imidazo[1,2-a]pyridines and related structures has unveiled strong DNA affinities and potent in vitro activities against Trypanosoma and Plasmodium species, suggesting potential antiprotozoal applications (Ismail et al., 2004). These compounds, synthesized from related chemical frameworks, demonstrate the possibility of developing new therapeutic agents against infectious diseases.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-10-14(23(19,20)16-2)8-13(22-10)15(18)17-9-11-6-4-5-7-12(11)21-3/h4-8,16H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINOONQHKEGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)
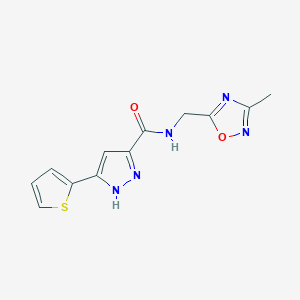
![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)
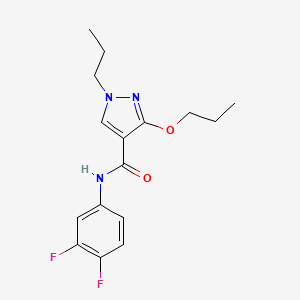
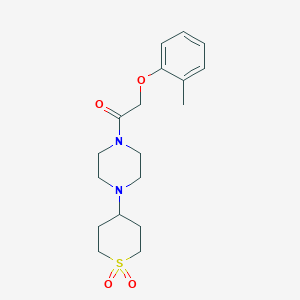

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)
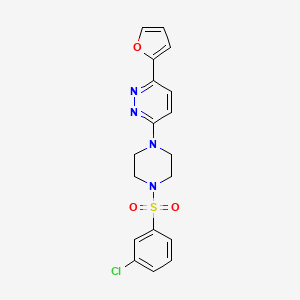
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)
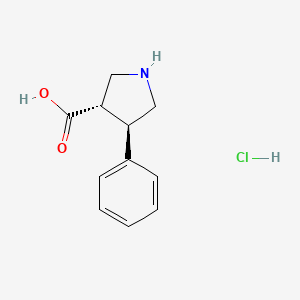
![2-[(4-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol](/img/structure/B2831490.png)